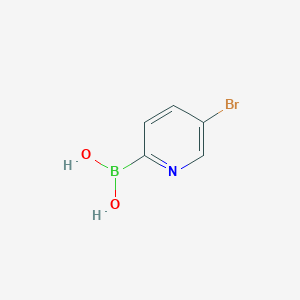

5-Bromopyridine-2-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

(5-bromopyridin-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BBrNO2/c7-4-1-2-5(6(9)10)8-3-4/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEZDGLOEZASOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=C(C=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628582 | |

| Record name | (5-Bromopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652148-97-5 | |

| Record name | (5-Bromopyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromopyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Bromopyridine-2-boronic acid, a key building block in modern organic synthesis and drug discovery. It covers its chemical and physical properties, detailed experimental protocols for its application, and its role in synthetic chemistry.

Core Properties and Identification

This compound is a pyridine derivative containing both a bromo and a boronic acid functional group. This bifunctionality makes it a versatile reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the synthesis of complex heterocyclic compounds.

CAS Number: 652148-97-5[1][][3][4][5][6]

Synonyms:

-

Boronic acid, B-(5-bromo-2-pyridinyl)-[4]

Physicochemical Properties

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C5H5BBrNO2 | [1][][3][4] |

| Molecular Weight | 201.82 g/mol | [1][3] |

| Boiling Point | 334.6 °C at 760 mmHg | [][4] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8 °C | [1] |

Experimental Protocols

This compound is extensively used as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to form carbon-carbon bonds. Below is a representative protocol for a typical cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, DMF, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask via syringe. Under a positive flow of the inert gas, add the palladium catalyst (typically 1-5 mol%).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Applications in Synthesis and Drug Discovery

Boronic acids are crucial in medicinal chemistry due to their stability, low toxicity, and versatile reactivity.[7] They serve as bioisosteres for carboxylic acids and are key components in the synthesis of pharmaceuticals.[7][8] The development of boronic acid-containing drugs, such as Bortezomib for multiple myeloma, has spurred significant interest in this class of compounds.[7][9]

This compound is a valuable building block for introducing a 5-bromopyridin-2-yl moiety into a target molecule. This is particularly relevant in the synthesis of kinase inhibitors, where the pyridine scaffold is a common feature.[10] The Suzuki-Miyaura coupling reaction is a powerful tool for creating diverse libraries of compounds for drug discovery screening.[10][11]

Visualizing Synthetic Pathways and Workflows

The following diagrams illustrate the central role of this compound in synthetic workflows.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Caption: Role of this compound in drug discovery.

References

- 1. chemshuttle.com [chemshuttle.com]

- 3. This compound | C5H5BBrNO2 | CID 22832077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound CAS#: 652148-97-5 [amp.chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. nbinno.com [nbinno.com]

Synthesis and Purification of 5-Bromopyridine-2-boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Bromopyridine-2-boronic acid, a key building block in medicinal chemistry and materials science. The document details the prevalent synthetic methodologies, purification protocols, and presents quantitative data to support researchers in their experimental design and execution.

Synthesis of this compound

The most common and regioselective method for the synthesis of this compound is the monolithiation of 2,5-dibromopyridine followed by borylation. This approach leverages the differential reactivity of the bromine atoms on the pyridine ring, allowing for the selective formation of the desired boronic acid.

Synthetic Pathway: Lithiation-Borylation of 2,5-Dibromopyridine

The synthesis proceeds via a lithium-halogen exchange at the more reactive 2-position of 2,5-dibromopyridine, followed by quenching the resulting organolithium intermediate with a trialkyl borate, typically triisopropyl borate. Subsequent acidic workup hydrolyzes the boronate ester to afford the target boronic acid. The choice of solvent and careful temperature control are critical for achieving high regioselectivity and yield.[1][2]

Experimental Protocol: Synthesis

The following protocol is a representative procedure based on analogous syntheses of pyridine boronic acids.[1][3]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2,5-dibromopyridine and anhydrous solvent (e.g., a mixture of THF and toluene).

-

Cooling: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for a specified time to ensure complete lithium-halogen exchange.

-

Borylation: Triisopropyl borate is added dropwise to the reaction mixture, again maintaining the low temperature. The mixture is stirred for an additional period at -78 °C.

-

Quenching and Workup: The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl) while allowing the mixture to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted with an aqueous base (e.g., 1 M NaOH) to move the boronic acid into the aqueous phase.

-

Acidification and Isolation: The combined basic aqueous layers are acidified with a strong acid (e.g., concentrated HCl) to a specific pH to precipitate the boronic acid. The solid product is then collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data for Analogous Syntheses

| Starting Material | Product | Yield (%) | Purity (%) | Reference |

| 3-Bromopyridine | 3-Pyridylboronic acid | 90-95 | Not specified | --INVALID-LINK--[1] |

| 2-Amino-5-bromopyrimidine | (2-Aminopyrimidin-5-yl) boronic acid | 80 | >99 | --INVALID-LINK--[3] |

| 2-Methoxy-5-bromopyridine | 2-Methoxypyridin-5-ylboronic acid | 65 | Not specified | --INVALID-LINK--[1] |

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products, and inorganic salts. The most common methods for purifying aryl boronic acids are acid-base extraction and recrystallization.

Purification Workflow

The general workflow for the purification of this compound involves an initial extraction to isolate the acidic product, followed by recrystallization to achieve high purity.

References

An In-depth Technical Guide to 5-Bromopyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromopyridine-2-boronic acid, a key building block in modern organic synthesis. The document details its molecular structure, physicochemical properties, a standard experimental protocol for its synthesis, and its application in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Properties

This compound is a bifunctional organoboron compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a boronic acid group at the 2-position. This arrangement makes it a versatile reagent in synthetic chemistry, particularly for the sequential, regioselective introduction of different molecular fragments.[1] The boronic acid moiety is highly reactive in cross-coupling reactions, while the bromine atom provides a handle for subsequent functionalization.[1]

Molecular Structure:

Caption: Logical workflow of the Suzuki-Miyaura cross-coupling reaction.

References

Navigating the Challenges of a Key Synthetic Building Block: A Technical Guide to the Solubility and Stability of 5-Bromopyridine-2-boronic acid

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of 5-bromopyridine-2-boronic acid, a critical reagent in modern synthetic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines experimental methodologies, and offers insights into the handling and application of this versatile compound.

Introduction

This compound is a bifunctional building block widely employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its structure allows for sequential, site-selective modifications, making it a valuable intermediate in the synthesis of complex pharmaceutical and materials science targets. However, the practical application of this and other 2-heterocyclic boronic acids is often hampered by challenges related to their solubility and inherent instability. This guide aims to provide a clear understanding of these properties to facilitate more efficient and robust synthetic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 652148-97-5 | [1] |

| Molecular Formula | C₅H₅BBrNO₂ | [1] |

| Molecular Weight | 201.81 g/mol | [1] |

| Appearance | Off-white to light brown solid | |

| Boiling Point (Predicted) | 334.6 ± 52.0 °C at 760 mmHg | |

| Density (Predicted) | 1.78 ± 0.1 g/cm³ | |

| pKa (Predicted) | 7.58 ± 0.53 |

Solubility Profile

Quantitative, experimentally determined solubility data for this compound in a range of common organic solvents is not extensively reported in publicly available literature. However, based on the general behavior of boronic acids and qualitative information for related compounds, a general solubility profile can be inferred.

Qualitative Solubility:

Boronic acids, in general, exhibit a range of solubilities depending on the polarity of the solvent and the nature of the organic substituent. For phenylboronic acid, a related compound, high solubility is observed in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2] For the isomeric 2-bromopyridine-5-boronic acid, it is reported to be soluble in methanol and has limited solubility in water.

Based on these analogs, a qualitative summary of the expected solubility for this compound is provided in Table 2. It is crucial to note that these are estimations and should be experimentally verified for specific applications.

| Solvent Class | Representative Solvents | Expected Solubility |

| Alcohols | Methanol, Ethanol | Likely Soluble |

| Ethers | Tetrahydrofuran (THF), Dioxane | Likely Soluble |

| Halogenated | Dichloromethane (DCM), Chloroform | Likely Moderately Soluble |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Likely Soluble |

| Aromatic Hydrocarbons | Toluene, Xylene | Likely Sparingly Soluble to Insoluble |

| Aliphatic Hydrocarbons | Hexanes, Heptane | Likely Insoluble |

| Water | Likely Sparingly Soluble |

Stability Characteristics

The stability of 2-heterocyclic boronic acids, including this compound, is a significant concern for their storage and use. These compounds are known to be susceptible to degradation through several pathways.

Key Factors Influencing Stability:

-

Protodeboronation: This is a common decomposition pathway for boronic acids, where the carbon-boron bond is cleaved by a proton source, often water or alcohols, to yield the corresponding unsubstituted heterocycle (5-bromopyridine in this case). This process can be accelerated by heat and the presence of base.

-

Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of air.

-

Anhydride Formation (Trimerization): Boronic acids can reversibly dehydrate to form boroxines, which are cyclic trimers. While this is a reversible process, it can affect the reactivity and stoichiometry of the reagent.

Due to this inherent instability, stringent storage conditions are recommended. Commercial suppliers often advise storing this compound under an inert atmosphere and at low temperatures (e.g., in a freezer at -20°C).

To address the stability challenges of 2-heterocyclic boronic acids, air-stable precursors have been developed. One notable example is the use of N-methyliminodiacetic acid (MIDA) boronates. These protected forms are crystalline, bench-stable solids that can undergo slow, controlled release of the active boronic acid under the reaction conditions, thereby minimizing decomposition.

The following diagram illustrates the key factors that can negatively impact the stability of this compound.

Caption: Factors leading to the degradation of this compound.

Experimental Protocols

Given the lack of specific published methods for this compound, this section provides a general, robust protocol for determining the solubility of a boronic acid in an organic solvent using the dynamic (synthetic) method.

Protocol: Determination of Solubility by the Dynamic Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at various temperatures.

Materials:

-

This compound

-

High-purity organic solvent of interest

-

Jacketed glass vessel with a magnetic stirrer

-

Temperature-controlled circulating bath

-

Calibrated temperature probe

-

Analytical balance

-

Light source and detector (or visual observation)

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel.

-

Initial Mixing: Stir the mixture at a constant rate at room temperature to form a heterogeneous slurry.

-

Controlled Heating: Gradually increase the temperature of the circulating bath at a slow, controlled rate (e.g., 0.1-0.5 °C/min).

-

Equilibrium Determination: Continuously monitor the mixture. The equilibrium temperature is the point at which the last solid particles dissolve, resulting in a clear, homogeneous solution. This can be determined visually or by a sharp increase in light transmittance measured by the detector.

-

Data Recording: Record the temperature at which complete dissolution occurs.

-

Data Analysis: The composition of the mixture (mole fraction or g/L) and the corresponding equilibrium temperature constitute a single data point on the solubility curve.

-

Repeatability: Repeat the procedure with different compositions of the solute and solvent to construct a full solubility curve.

The following diagram outlines the workflow for this experimental protocol.

Caption: Workflow for the dynamic method of solubility determination.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose utility is tempered by its limited solubility in non-polar solvents and its inherent instability. Researchers and drug development professionals should be cognizant of these challenges.

Recommendations:

-

Solubility Screening: It is highly recommended to perform solubility screening in a range of solvents relevant to the intended synthetic transformation before process scale-up.

-

Careful Handling and Storage: The compound should be stored under an inert atmosphere at low temperatures to minimize degradation. Exposure to moisture, air, and elevated temperatures should be avoided.

-

Use of Stable Precursors: For reactions that are sensitive to the presence of impurities or require slow addition of the boronic acid, the use of stable precursors like MIDA boronates should be considered.

-

In-situ Formation: In some cases, in-situ generation of the boronic acid from a more stable precursor immediately prior to its use in a subsequent reaction may be a viable strategy.

By understanding and mitigating the challenges associated with the solubility and stability of this compound, the scientific community can more effectively leverage this powerful building block in the creation of novel and complex molecules.

References

1H NMR and 13C NMR spectra of 5-Bromopyridine-2-boronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromopyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectra of this compound. Given the absence of publicly available experimental spectra for this specific compound, this document presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds and established principles of NMR spectroscopy. It also includes a standardized experimental protocol for acquiring such spectra and a logical workflow for NMR analysis.

Predicted Spectroscopic Data

The chemical shifts (δ) for this compound are predicted by considering the substituent effects of the bromine and boronic acid groups on the pyridine ring. The bromine atom is an electron-withdrawing group that deshields adjacent protons and carbons, while the boronic acid group also exhibits electron-withdrawing character. The predicted data is summarized in the tables below.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are reported in parts per million (ppm) relative to a standard reference such as tetramethylsilane (TMS).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.20 - 8.40 | Doublet (d) | JH6-H4 ≈ 2.0 - 2.5 Hz |

| H-4 | 7.90 - 8.10 | Doublet of doublets (dd) | JH4-H3 ≈ 8.0 - 8.5 Hz, JH4-H6 ≈ 2.0 - 2.5 Hz |

| H-3 | 7.60 - 7.80 | Doublet (d) | JH3-H4 ≈ 8.0 - 8.5 Hz |

Note: The boronic acid protons (-B(OH)₂) typically appear as a broad singlet and its chemical shift is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to display five signals for the pyridine ring carbons. The carbon attached to the boronic acid group (C-2) may be broad or have a lower intensity due to quadrupolar relaxation of the adjacent boron nucleus.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 128 - 132 |

| C-4 | 140 - 144 |

| C-5 | 120 - 124 |

| C-6 | 150 - 154 |

Note: The signal for the carbon atom bonded to boron (C-2) can be broadened due to quadrupolar relaxation effects from the boron atom.

Experimental Protocols for NMR Spectroscopy

This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds such as this compound.

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the sample. Common choices include Deuterated Dimethyl Sulfoxide (DMSO-d₆), Deuterated Methanol (CD₃OD), or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often a good choice for boronic acids as it can facilitate the exchange of the acidic -OH protons.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

-

Standard : Add an internal standard, such as Tetramethylsilane (TMS) at 0.03% (v/v), for referencing the chemical shifts to 0.00 ppm.

-

Sample Tube : Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically ~4 cm).

¹H NMR Acquisition Parameters

-

Spectrometer Frequency : 400 MHz or higher for better signal dispersion.

-

Pulse Sequence : Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Acquisition Time (AQ) : 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1) : 1-2 seconds. For quantitative analysis, D1 should be at least 5 times the longest T₁ relaxation time.

-

Number of Scans (NS) : 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW) : 12-16 ppm, centered around 6-8 ppm to cover the aromatic and any other relevant regions.

-

Temperature : 298 K (25 °C).

¹³C NMR Acquisition Parameters

-

Spectrometer Frequency : 100 MHz (for a 400 MHz ¹H instrument).

-

Pulse Sequence : Proton-decoupled single-pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Time (AQ) : 1-2 seconds.

-

Relaxation Delay (D1) : 2 seconds. This may need to be increased for quaternary carbons or carbons attached to heteroatoms.

-

Number of Scans (NS) : 512-2048 scans, or more, depending on the sample concentration and solubility.

-

Spectral Width (SW) : 200-240 ppm, covering the typical range for organic molecules.

-

Temperature : 298 K (25 °C).

Data Processing

-

Apodization : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.

-

Fourier Transform : Perform a Fourier transform to convert the Free Induction Decay (FID) signal from the time domain to the frequency domain.

-

Phasing : Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorption mode.

-

Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing : Calibrate the spectrum by setting the TMS signal to 0.00 ppm or using the residual solvent peak as a secondary reference.

-

Integration and Peak Picking : Integrate the signals in the ¹H spectrum to determine the relative number of protons. Identify the chemical shift of each peak in both ¹H and ¹³C spectra.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow from sample preparation to the structural elucidation of an organic compound using NMR spectroscopy.

Caption: General workflow for NMR analysis and structure elucidation.

In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Bromopyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromopyridine-2-boronic acid, a key building block in synthetic and medicinal chemistry. This document outlines common analytical techniques, expected mass spectral data, a theoretical fragmentation pathway, and detailed experimental protocols to aid in the characterization and quality control of this compound.

Introduction

This compound (C₅H₅BBrNO₂) is a bifunctional molecule containing a bromine-substituted pyridine ring and a boronic acid moiety.[1] Its utility in Suzuki-Miyaura coupling reactions makes it a valuable reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Accurate and reliable analytical methods are crucial for verifying its identity, purity, and stability. Mass spectrometry, particularly when coupled with liquid chromatography, offers a powerful tool for the detailed characterization of this and similar compounds.

The analysis of boronic acids by mass spectrometry can be challenging due to their tendency to form anhydrides (boroxines), dimers, and solvent adducts.[2] However, techniques such as Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) have proven effective for their analysis, often without the need for prior derivatization.[2][3]

Quantitative Data

The fundamental quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₅BBrNO₂ | [1] |

| Molecular Weight | 201.81 g/mol | [4][5] |

| Exact Mass | 200.95967 Da | [1] |

Mass Spectrometry Analysis

Recommended Technique: UPLC-ESI-MS

For the analysis of this compound, UPLC-ESI-MS is the recommended technique. It offers high resolution, sensitivity, and the ability to analyze the compound directly without derivatization.[2][3] Analysis is typically performed in negative ion mode, which is well-suited for the acidic nature of boronic acids, leading to the formation of the deprotonated molecule, [M-H]⁻.[6]

Expected Mass Spectrum and Theoretical Fragmentation

Due to the presence of bromine, the molecular ion region of the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M and M+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[7]

The primary fragmentation pathways for halogenated pyridine compounds typically involve the loss of the halogen atom and cleavage of the pyridine ring. For this compound, the following fragmentation steps are plausible:

-

Loss of the boronic acid group: Cleavage of the C-B bond could result in the loss of B(OH)₂.

-

Loss of water: The boronic acid moiety can readily lose water.

-

Loss of the bromine atom: Homolytic or heterolytic cleavage of the C-Br bond.

-

Pyridine ring cleavage: Subsequent fragmentation of the pyridine ring structure.

Experimental Protocols

The following are generalized experimental protocols for the analysis of this compound using UPLC-ESI-MS and GC-MS.

UPLC-ESI-MS Protocol (Direct Analysis)

This method is suitable for the direct analysis of this compound without derivatization.

Sample Preparation:

-

Accurately weigh and dissolve this compound in a suitable solvent, such as a mixture of methanol and water, to create a stock solution of 1 mg/mL.

-

Dilute the stock solution with the initial mobile phase composition to achieve a final concentration appropriate for LC-MS analysis (e.g., 1-10 µg/mL).

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.

Instrumentation and Conditions:

-

LC System: An ultra-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm).[2]

-

Mobile Phase A: 10 mM Ammonium acetate in water.[2]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over a short run time (e.g., 1-5 minutes).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30 - 40 °C.

-

Injection Volume: 1 - 5 µL.

-

Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization source.

-

Ionization Mode: ESI Negative.

-

Capillary Voltage: 2.5 - 3.5 kV.

-

Cone Voltage: 20 - 40 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Desolvation Gas Flow: 600 - 800 L/hr.

-

Data Acquisition: Full scan mode to identify the molecular ion and MS/MS (product ion scan) mode to obtain fragmentation data.

GC-MS Protocol (with Derivatization)

Gas chromatography-mass spectrometry (GC-MS) analysis of boronic acids generally requires a derivatization step to increase their volatility and thermal stability.[8] Silylation is a common derivatization method.

Derivatization Procedure:

-

Place approximately 1 mg of this compound in a reaction vial.

-

Add 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial and heat at 60-70 °C for 30 minutes.

-

Cool the sample to room temperature before injection.

Instrumentation and Conditions:

-

GC System: A gas chromatograph with a split/splitless injector.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: A mass spectrometer with an Electron Ionization (EI) source.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 50-500.

Conclusion

The mass spectrometric analysis of this compound is most effectively performed using UPLC-ESI-MS in negative ion mode, which allows for direct analysis without derivatization. The expected mass spectrum should show a characteristic isotopic pattern for bromine. While experimental fragmentation data is limited, a theoretical pathway can be proposed, involving the loss of the boronic acid group, water, and the bromine atom. For GC-MS analysis, derivatization is necessary to ensure volatility and thermal stability. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and implement robust analytical methods for the characterization of this compound.

References

- 1. This compound | C5H5BBrNO2 | CID 22832077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

infrared spectroscopy of 5-Bromopyridine-2-boronic acid

An In-depth Technical Guide to the Infrared Spectroscopy of 5-Bromopyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a detailed examination of the infrared (IR) spectroscopy of this compound. Due to the limited availability of a complete, experimentally verified IR spectrum for this specific compound in public-domain literature, this document provides a comprehensive analysis based on the well-established vibrational frequencies of its constituent functional groups: a brominated pyridine ring and a boronic acid moiety. This guide includes a detailed experimental protocol for acquiring the IR spectrum, a summary of expected vibrational modes, and logical workflow diagrams to support researchers in their analytical endeavors.

Data Presentation: Predicted Vibrational Modes

The following table summarizes the expected characteristic infrared absorption bands for this compound. The predictions are derived from spectroscopic data of analogous compounds, including pyridine, brominated aromatics, and various arylboronic acids.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3600 - 3200 | Broad, Strong | O-H stretch | Boronic acid (B(OH)₂) |

| ~3100 - 3000 | Medium | C-H stretch | Pyridine ring |

| ~1600 - 1550 | Medium-Strong | C=N and C=C stretching | Pyridine ring |

| ~1470 - 1420 | Medium | C-C stretching | Pyridine ring |

| ~1380 - 1310 | Strong | B-O asymmetric stretch | Boronic acid (B-O) |

| ~1200 - 1150 | Medium | C-H in-plane bending | Pyridine ring |

| ~1100 - 1000 | Medium | B-C stretching | Boron-Carbon bond |

| ~850 - 750 | Strong | C-H out-of-plane bending | Pyridine ring |

| ~700 - 650 | Medium | O-B-O out-of-plane deformation | Boronic acid (O-B-O) |

| ~600 - 500 | Medium | C-Br stretching | Carbon-Bromine bond |

Experimental Protocols

A standard and reliable method for obtaining the infrared spectrum of a solid sample like this compound is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory. This method requires minimal sample preparation.

Objective: To acquire a high-quality infrared spectrum of solid this compound.

Materials and Equipment:

-

This compound (solid powder)

-

Fourier Transform Infrared (FTIR) spectrometer

-

Universal Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal

-

Spatula

-

Isopropanol or ethanol for cleaning

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal with a soft tissue dampened with isopropanol or ethanol to remove any residues. Allow the crystal to dry completely.

-

Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the surrounding atmosphere. The background spectrum should show a flat baseline.

-

-

Sample Application:

-

Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.

-

Lower the instrument's pressure arm to apply consistent pressure to the sample, ensuring good contact with the ATR crystal.

-

-

Spectrum Acquisition:

-

Mode: Absorbance or Transmittance

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Initiate the sample scan.

-

-

Data Processing and Analysis:

-

The acquired spectrum will be automatically ratioed against the background spectrum.

-

Perform a baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Compare the observed peaks with the expected vibrational frequencies for the functional groups present in this compound.

-

-

Cleaning:

-

After the measurement, release the pressure arm and carefully remove the sample powder from the ATR crystal with a soft brush or tissue.

-

Clean the crystal surface thoroughly with isopropanol or ethanol.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the experimental protocol and the relationships between the functional groups of this compound and their characteristic vibrational modes.

Caption: A logical workflow for acquiring an FTIR spectrum using an ATR accessory.

Caption: Relationship between functional groups and their IR vibrational modes.

A Technical Guide to the Reactivity of 5-Bromopyridine-2-boronic Acid for Researchers and Drug Development Professionals

An in-depth exploration of the synthetic utility of 5-bromopyridine-2-boronic acid, focusing on its reactivity with various functional groups, particularly in palladium-catalyzed cross-coupling and copper-catalyzed amination reactions. This guide provides detailed experimental protocols, quantitative data, and logical diagrams to assist researchers in leveraging this versatile building block for the synthesis of complex molecules in pharmaceutical and materials science.

Introduction

This compound is a key synthetic intermediate in modern organic chemistry, particularly valued for its role in the construction of polysubstituted pyridine derivatives. Its dual reactivity, featuring a boronic acid moiety for cross-coupling and a bromine atom for further functionalization, makes it a versatile tool in the synthesis of bioactive molecules and advanced materials. This guide provides a comprehensive overview of its reactivity with a focus on functional group tolerance in Suzuki-Miyaura and Chan-Lam couplings, supported by experimental data and detailed protocols.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the most prominent application of this compound, enabling the formation of a carbon-carbon bond between the pyridine ring and a variety of (hetero)aryl partners. The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid.

Functional Group Tolerance

The tolerance of the Suzuki-Miyaura coupling to a wide array of functional groups is a key advantage. While specific data for this compound is often embedded in broader synthetic studies, research on closely related substrates, such as 5-bromo-2-methylpyridin-3-amine, provides valuable insights into the expected functional group compatibility. Generally, both electron-donating and electron-withdrawing substituents on the coupling partner are well-tolerated, with minimal impact on reaction efficiency[1][2].

Table 1: Functional Group Tolerance in Suzuki-Miyaura Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1][2]

| Arylboronic Acid Substituent | Product Yield (%) | Notes |

| 4-Methylphenyl | Moderate to Good | Electron-donating group is well-tolerated. |

| 3,5-Dimethylphenyl | Moderate to Good | Steric hindrance from meta-substituents is tolerated. |

| 4-Methoxyphenyl | Moderate to Good | Electron-donating group is well-tolerated. |

| 4-Thiomethylphenyl | Moderate to Good | Sulfur-containing functional group is compatible. |

| 3-Acetylphenyl | Moderate to Good | Ketone functionality is tolerated. |

| 3,5-Difluorophenyl | Moderate to Good | Electron-withdrawing fluorine atoms are well-tolerated. |

| 3-Chloro-4-fluorophenyl | Moderate to Good | Multiple halogen substituents are compatible. |

Note: The yields are reported as "moderate to good" in the source material. Specific percentages were not provided in a tabular format.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of a bromo-pyridine derivative with an arylboronic acid, adapted from procedures for similar substrates[1][2].

Materials:

-

5-Bromopyridine derivative (e.g., 5-bromo-2-methylpyridin-3-amine)

-

Arylboronic acid (1.1 - 1.2 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

-

Base (e.g., Potassium phosphate, 1.5 - 2.3 equivalents)

-

Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add the 5-bromopyridine derivative, the palladium catalyst, and 1,4-dioxane under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add the arylboronic acid, potassium phosphate, and water to the reaction mixture.

-

Heat the mixture to 85-95 °C and stir for 15 hours or until reaction completion is observed by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and filter.

-

Dilute the filtrate with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Diagram 1: Generalized Suzuki-Miyaura Coupling Workflow

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Expanding the Synthetic Toolbox: The Chan-Lam Amination

The Chan-Lam coupling provides a valuable method for the formation of carbon-nitrogen bonds, reacting the boronic acid with an amine in the presence of a copper catalyst. This reaction is typically performed under mild conditions and is tolerant of a range of functional groups.

Reactivity with Amines

The Chan-Lam amination can be used to couple this compound with both aliphatic and aromatic amines. The reaction generally proceeds well with primary and secondary anilines, and electron-rich anilines tend to react more readily[3]. Functional groups such as alkenes, amides, aryl halides, esters, and sulfides are often tolerated[3].

Experimental Protocol: General Procedure for Chan-Lam Amination

The following is a general protocol for the Chan-Lam amination of an arylboronic acid with an amine, which can be adapted for this compound[1][4].

Materials:

-

Arylboronic acid (e.g., this compound) (1.0 equivalent)

-

Amine (e.g., aniline or aliphatic amine) (2.0 equivalents)

-

Copper catalyst (e.g., Copper(II) acetate, 1.0 equivalent)

-

Base (e.g., DIPEA or pyridine, 2.0-3.0 equivalents)

-

Solvent (e.g., Anhydrous DMSO or DCM/MeOH)

-

Molecular sieves (optional, but recommended)

Procedure:

-

To a dry reaction flask, add the arylboronic acid, amine, copper catalyst, base, and molecular sieves.

-

Add the anhydrous solvent under an inert atmosphere.

-

Heat the reaction mixture (e.g., 70-120 °C) and stir for the required time (typically 18-24 hours), monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium hydroxide, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired N-aryl product.

Diagram 2: Catalytic Cycle of the Chan-Lam Coupling

Caption: Simplified catalytic cycle for the Chan-Lam cross-coupling reaction.

Other Reactivities and Considerations

Beyond Suzuki-Miyaura and Chan-Lam couplings, the reactivity of this compound can be further exploited:

-

Sonogashira Coupling: The bromine atom on the pyridine ring can participate in Sonogashira coupling reactions with terminal alkynes, although this typically requires careful control of reaction conditions to avoid reaction at the boronic acid moiety.

-

Reactions of the Boronic Acid Group: The boronic acid can be converted to a boronate ester, which can offer different solubility and reactivity profiles in cross-coupling reactions.

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, enhanced by the bromo substituent, can make the ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is less common than cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex pyridine-containing molecules. Its primary utility lies in the Suzuki-Miyaura and Chan-Lam cross-coupling reactions, which exhibit broad functional group tolerance and proceed under relatively mild conditions. The ability to selectively react at either the boronic acid or the bromo substituent provides a powerful strategy for the convergent synthesis of diverse molecular architectures. The experimental protocols and reactivity data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this important synthetic tool.

References

- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Chan-Lam Amination of Secondary and Tertiary Benzylic Boronic Esters [organic-chemistry.org]

Navigating the Synthesis of 5-Bromopyridine-2-boronic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromopyridine-2-boronic acid is a pivotal building block in modern medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the 5-bromopyridin-2-yl moiety into a wide array of organic molecules, enabling the synthesis of complex architectures with diverse biological activities and material properties. This technical guide provides a comprehensive overview of the primary synthetic routes to this valuable reagent, offering detailed experimental protocols, comparative data, and visual representations of the reaction pathways to aid researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound predominantly relies on three well-established organometallic strategies starting from commercially available dihalopyridines, most commonly 2,5-dibromopyridine. These methods are:

-

Lithiation-Borylation: A highly efficient and regioselective method involving a halogen-metal exchange followed by quenching with a borate ester.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction that offers excellent functional group tolerance.

-

Grignard Reaction: A classic organometallic approach involving the formation of a pyridyl Grignard reagent.

This guide will delve into the specifics of each of these routes, providing the necessary information for their practical implementation.

Lithiation-Borylation: The Prevalent and High-Yielding Route

The lithiation-borylation of 2,5-dibromopyridine is a widely adopted method for the synthesis of this compound due to its high regioselectivity and excellent yields. The process involves the selective deprotonation at the 2-position of the pyridine ring by a strong organolithium base at low temperatures, followed by the introduction of the boronic acid moiety via reaction with a trialkyl borate.

Logical Workflow for Lithiation-Borylation

An In-depth Technical Guide to the Stability and Degradation Pathways of Pyridine Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and degradation pathways of pyridine boronic acids, crucial intermediates in pharmaceutical and chemical synthesis. Understanding the factors that influence their stability is paramount for the successful design, execution, and optimization of synthetic routes, particularly in cross-coupling reactions. This document details the primary degradation mechanisms, presents quantitative stability data, outlines experimental protocols for monitoring degradation, and discusses strategies for stabilization.

Core Concepts of Pyridine Boronic Acid Stability

Pyridine boronic acids are susceptible to two primary degradation pathways: protodeboronation and oxidation. The position of the boronic acid group on the pyridine ring significantly influences the predominant degradation mechanism and the overall stability of the molecule.

Protodeboronation

Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond, resulting in the formation of pyridine.[1] This process is a common side reaction in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, leading to reduced yields and purification challenges.[1] The rate and mechanism of protodeboronation are highly dependent on the pH of the reaction medium.[1]

For most simple aryl boronic acids, protodeboronation is fastest at high pH via a base-catalyzed mechanism involving the boronate anion.[1] However, basic heteroaromatic boronic acids, such as those of pyridine, exhibit more complex behavior.[2]

-

2-Pyridine Boronic Acid: This isomer is notoriously unstable, especially under neutral pH conditions.[2] This instability is attributed to the formation of a zwitterionic species, which undergoes rapid, unimolecular fragmentation of the C-B bond.[2] Counterintuitively, the addition of either acid or base can slow the rate of protodeboronation by shifting the equilibrium away from this highly reactive zwitterion.[2]

-

3- and 4-Pyridine Boronic Acids: These isomers are generally more stable than 2-pyridine boronic acid and exhibit protodeboronation mechanisms more akin to simple aryl boronic acids, with degradation rates increasing in acidic or basic conditions.[3]

Oxidative Degradation

The second major degradation pathway is the oxidation of the carbon-boron bond, which leads to the formation of the corresponding pyridinol (hydroxypyridine) and boric acid. This process is particularly relevant in the presence of oxidizing agents such as hydrogen peroxide (H₂O₂) or other reactive oxygen species (ROS).[4][5] The reaction proceeds via the formation of a boronate ester with the oxidant, followed by rearrangement and hydrolysis.[5]

Quantitative Stability Data

The stability of pyridine boronic acids is highly dependent on the isomer and the pH of the medium. The following tables summarize quantitative data on the half-lives of pyridine boronic acid isomers under various conditions and compare their stability to their more stable ester derivatives.

Table 1: pH-Dependent Half-lives of Pyridine Boronic Acid Isomers at 70°C in 1:1 Dioxane/Water

| pH | 2-Pyridine Boronic Acid Half-life (t½) | 3-Pyridine Boronic Acid Half-life (t½) | 4-Pyridine Boronic Acid Half-life (t½) |

| 1 | ~ 1 hour | > 1 week | > 1 week |

| 3 | ~ 10 minutes | > 1 week | > 1 week |

| 5 | ~ 1 minute | > 1 week | > 1 week |

| 7 | ~ 25-50 seconds | > 1 week | > 1 week |

| 9 | ~ 5 minutes | > 1 week | > 1 week |

| 11 | ~ 1 hour | > 1 week | > 1 week |

| 13 | > 10 hours | ~ 1 week | > 1 week |

Data adapted from kinetic studies by Lloyd-Jones and co-workers.[6]

Table 2: Comparative Stability of Pyridine Boronic Acids and Their Derivatives

| Compound | Derivative | Stability Characteristics |

| 2-Pyridine Boronic Acid | Free Boronic Acid | Highly unstable, especially at neutral pH. Decomposes significantly on the benchtop within days.[7] |

| Pinacol Ester | More stable than the free boronic acid, but can still undergo hydrolysis and protodeboronation.[8] | |

| MIDA Ester | Exceptionally stable, air-stable, crystalline solid. No decomposition observed after 60 days on the benchtop.[2][7] Enables "slow release" of the boronic acid under specific basic conditions.[7] | |

| 3-Pyridine Boronic Acid | Free Boronic Acid | Generally stable under neutral conditions. |

| 4-Pyridine Boronic Acid | Free Boronic Acid | Generally stable under neutral conditions.[6] |

Table 3: Kinetic Data for Oxidative Degradation of Boronic Acids with Hydrogen Peroxide

| Boronic Acid Derivative | Second-Order Rate Constant (k_obs) | Conditions |

| Phenylboronic Acid | ~1.8 M⁻¹s⁻¹ | pH 7.4, aqueous buffer |

| Borinic Acid Analogue | ~1.9 x 10⁴ M⁻¹s⁻¹ | pH 7.4, aqueous buffer |

Data from a study on model boronic and borinic acids, illustrating the susceptibility to oxidation.[2]

Degradation Pathways

The following diagrams illustrate the key degradation pathways for pyridine boronic acids.

References

- 1. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4-Pyridinylboronic acid MIDA ester 95 1104636-72-7 [sigmaaldrich.com]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 5-Bromopyridine-2-boronic acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-Bromopyridine-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of various bipyridine and aryl-pyridine scaffolds, which are of significant interest in medicinal chemistry and materials science. The following sections detail the reaction principles, experimental protocols, and quantitative data to facilitate the successful application of this reagent in research and development.

Introduction to this compound in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] Specifically, the reaction of this compound with aryl or heteroaryl halides provides a direct route to synthesize 5-substituted-2-arylpyridines. The pyridine nitrogen atom can influence the catalytic cycle, making the selection of appropriate reaction conditions crucial for achieving high yields.[2]

The general transformation is depicted below:

General Reaction Scheme:

Where Py represents the pyridine ring, and Ar-X is an aryl or heteroaryl halide.

Data Presentation: Reaction Conditions and Yields

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst, base, solvent, and reaction temperature. The following tables summarize typical reaction conditions and yields for the coupling of analogous bromopyridines and pyridyl boronic acids, providing a strong starting point for reaction optimization.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridines with Arylboronic Acids [3][4]

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |

| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 |

| 5-Bromonicotinaldehyde | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | DME | 85 | 12 | 92 |

| 5-Bromonicotinaldehyde | 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 89 |

| 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 90 |

Table 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine [2]

| Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 1 | 94 |

Experimental Protocols

This section provides detailed methodologies for conducting Suzuki-Miyaura coupling reactions with this compound. These protocols are general starting points and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of bromopyridines with arylboronic acids.[3]

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Degassed Water

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating source (oil bath or microwave reactor)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or microwave vial, add this compound, the aryl halide, and potassium phosphate.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of this compound).

-

Stir the reaction mixture at 85-95 °C under the inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes microwave irradiation to potentially shorten reaction times and improve yields.

Materials:

-

This compound (1.0 equiv)

-

Aryl halide (1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂) (3 mol%)

-

Base (e.g., K₂CO₃) (2.0 equiv)

-

Solvent (e.g., DME)

-

Microwave reactor and appropriate vials

Procedure:

-

In a microwave vial, combine this compound, the aryl halide, and the base.

-

Add the palladium catalyst.

-

Add the chosen solvent to the vial.

-

Seal the vial with a cap.

-

Place the vial in the microwave reactor.

-

Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal temperature and time should be determined for each specific substrate combination.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Bromopyridine-2-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromopyridine-2-boronic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules with potential therapeutic applications. The methodologies described herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings—offer powerful strategies for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of diverse molecular scaffolds.

Introduction

This compound is a key synthetic intermediate, featuring both a nucleophilic boronic acid moiety and an electrophilic bromide on the same pyridine ring. This dual functionality allows for sequential, site-selective cross-coupling reactions, making it an invaluable tool for the synthesis of polysubstituted pyridines. Pyridine-containing molecules are prevalent in a wide range of pharmaceuticals and bioactive compounds, and the ability to precisely functionalize this core structure is crucial for the development of new chemical entities with desired pharmacological properties.

These notes provide detailed experimental protocols, data on reaction conditions and yields for analogous systems, and visualizations of key mechanistic and procedural concepts to aid researchers in the successful application of this compound in their synthetic endeavors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds. In the context of this compound, it can be employed to couple an aryl or heteroaryl group at the 2-position of the pyridine ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

| Coupling Partner (Aryl Halide) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 16 | 85-95 |

| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (2) | 1,4-Dioxane | 110 | 12 | 80-90 |

| 2-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | sec-Butanol | 100 | 24 | 75-85 |

| 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 18 | 70-80 |

Note: The data presented is based on reactions with structurally similar pyridine boronic acids or bromopyridines and may require optimization for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

Toluene, anhydrous

-

Water, degassed

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

-

Add anhydrous toluene and degassed water (typically in a 5:1 to 10:1 ratio) via syringe.

-

Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biarylpyridine.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond, which in the case of this compound, would typically involve the reaction of the bromide with a terminal alkyne.

Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines

| Coupling Partner (Terminal Alkyne) | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | RT | 6 | 85-95 |

| 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine (3) | DMF | 60 | 12 | 80-90 |

| Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 8 | 75-85 |

| Propargyl alcohol | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N (2.5) | Acetonitrile | 50 | 10 | 80-90 |

Note: The data presented is based on reactions with structurally similar bromopyridines and may require optimization for this compound. Copper-free conditions are also reported and may be advantageous in certain cases.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of the bromide of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) (2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

-

Evacuate and backfill the flask with an inert gas (repeat this cycle three times).

-

Add anhydrous THF and triethylamine via syringe.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds. For this compound, this reaction would involve the coupling of the bromide with a primary or secondary amine.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

| Coupling Partner (Amine) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu (1.2) | Toluene | 100 | 12 | 85-95 |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 80-90 |

| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5) | THF | 80 | 10 | 75-85 |

| Indole | Pd(OAc)₂ (2) | DavePhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 24 | 70-80 |

Note: The data presented is based on reactions with structurally similar bromopyridines and may require optimization for this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the Buchwald-Hartwig amination of the bromide of this compound with a secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Secondary amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

-

BINAP (3 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.2 equiv)

-

Toluene, anhydrous

-

Schlenk tube or sealed vial

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox, to a dry Schlenk tube, add Pd₂(dba)₃, BINAP, and NaOt-Bu.

-

Add this compound and anhydrous toluene.

-

Add the secondary amine to the mixture.

-

Seal the tube and remove it from the glovebox.

-

Heat the reaction mixture to 100 °C in a preheated oil bath.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: A generalized experimental workflow for a palladium-catalyzed cross-coupling reaction.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene. In the case of this compound, the bromide would react with an alkene to form a substituted pyridine. It's important to note that boronic acids can also participate in Heck-type reactions under specific oxidative conditions, but the protocol below focuses on the more common reaction of the aryl bromide.

Table 4: Representative Conditions for Heck Coupling of Bromopyridines

| Coupling Partner (Alkene) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |

| n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Acetonitrile | 80 | 18 | 75-85 |

| 1-Octene | Herrmann's catalyst (1) | - | NaOAc (2) | NMP | 120 | 36 | 60-70 |

| Cyclohexene | PdCl₂(dppf) (3) | - | Ag₂CO₃ (1.5) | 1,4-Dioxane | 110 | 24 | 65-75 |

Note: The data presented is based on reactions with structurally similar bromopyridines and may require optimization for this compound.

Detailed Experimental Protocol: Heck Coupling

This protocol describes a general procedure for the Heck coupling of the bromide of this compound with styrene.

Materials:

-

This compound (1.0 equiv)

-

Styrene (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (1.5 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

-

Evacuate and backfill the tube with an inert gas.

-

Add anhydrous DMF, triethylamine, and styrene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath.

-

Stir the reaction for 24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Logical relationship of key reaction parameters influencing the outcome of a cross-coupling reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound are powerful and versatile transformations for the synthesis of complex pyridine-containing molecules. The protocols and data provided in these application notes serve as a valuable starting point for researchers. However, it is important to note that the optimal conditions for these reactions are often substrate-dependent, and some degree of optimization may be necessary to achieve the desired outcomes for specific applications. Careful consideration of the catalyst, ligand, base, solvent, and temperature is crucial for the successful implementation of these methodologies in drug discovery and materials science.

Application Notes and Protocols for the Synthesis of Substituted Pyridines using 5-Bromopyridine-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. The versatile nature of the pyridine ring allows for fine-tuning of physicochemical properties and biological activity through substitution at various positions. 5-Bromopyridine-2-boronic acid is a key building block that enables the efficient synthesis of a diverse range of 2,5-disubstituted pyridines via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely utilized in drug discovery for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[1][2][3]

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridines using this compound, with a focus on applications in drug discovery, particularly in the development of kinase inhibitors.

Applications in Drug Discovery

The 2,5-disubstituted pyridine motif is a privileged structure in numerous biologically active compounds. The introduction of aryl or heteroaryl groups at the 2-position of the pyridine ring can lead to potent and selective inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. For instance, pyridine derivatives are integral to drugs like Nexium and Actos.[4] The synthesis of 2-(2-amino-5-bromo-benzoyl) pyridine, a key intermediate for the intravenous anesthetic Remimazolam, highlights the utility of related substituted pyridines in pharmacology.[5] The Suzuki-Miyaura coupling provides a direct route to generate libraries of novel pyridine derivatives for screening against various therapeutic targets.

Signaling Pathway Context: Kinase Inhibition

Many substituted pyridines derived from this compound are designed as kinase inhibitors. These molecules typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrate proteins and interrupting signaling cascades that are often dysregulated in diseases like cancer.

Caption: General mechanism of kinase inhibition by substituted pyridines.